4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride
Description
This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules. Its structural complexity and functional group diversity make it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-2-cyano-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-6(4-11)8(14(10,12)13)3-2-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMAFQYQCJRNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride typically involves the bromination of 2-cyano-3-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₅BrClN₃O₂S
Molecular Weight : Approximately 252.55 g/mol
Functional Groups : Bromine (Br), cyano (CN), sulfonyl chloride (SO₂Cl)
The presence of these functional groups enhances the compound's reactivity, making it suitable for various chemical transformations.
Synthetic Routes
The synthesis of 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride typically involves several steps:
- Bromination : A suitable methylbenzenesulfonyl chloride derivative undergoes bromination to introduce the bromine atom.
- Cyano Group Introduction : The cyano group is introduced through nucleophilic substitution reactions.
- Final Sulfonylation : The sulfonyl chloride group is added, often using chlorosulfonic acid under controlled conditions.
These steps can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the following areas:
Organic Synthesis
- Intermediate for Complex Molecules : It serves as a key intermediate in synthesizing various complex organic compounds, including pharmaceuticals and agrochemicals.
- Reactivity in Coupling Reactions : The bromine atom allows participation in coupling reactions such as Suzuki-Miyaura, facilitating the formation of biaryl compounds.
Medicinal Chemistry
- Drug Development : The compound is utilized in developing biologically active compounds, including enzyme inhibitors and potential anticancer agents.
- Mechanistic Studies : Investigations into its interaction with biological targets have shown promise in modulating enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism.
Biological Research
- Enzyme Inhibition Studies : Preliminary findings suggest that this compound can inhibit certain enzymes, which may enhance the efficacy of co-administered drugs or mitigate adverse effects associated with drug metabolism.
- Antimicrobial Activity : Case studies have demonstrated its potential antimicrobial properties against various pathogens, indicating a role in developing new antimicrobial agents.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL. This finding supports its application in developing new antimicrobial therapies.
Anti-inflammatory Mechanism
Research involving human monocytic cells showed that derivatives of this compound significantly reduced interleukin-6 (IL-6) production, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on halogenated aromatic sulfonyl chlorides and related derivatives.
Table 1: Key Comparisons
Key Findings:
Functional Group Influence: The sulfonyl chloride group in the target compound enables sulfonylation reactions, whereas benzoyl chloride (carboxylic acid chloride) facilitates acylation. The additional cyano and methyl groups in the target compound may enhance steric hindrance or electronic effects, altering reactivity compared to simpler derivatives .
Safety Considerations : Both compounds require stringent handling due to corrosivity and toxicity. For example, 4-Bromobenzoyl chloride mandates immediate decontamination of exposed skin and artificial respiration if inhaled . Similar protocols likely apply to the target compound.
Synthetic Utility: While 4-Bromobenzoyl chloride is widely used in peptide synthesis and polymer chemistry, the target compound’s cyano and methyl groups could enable niche applications in medicinal chemistry (e.g., kinase inhibitors).
Limitations of Available Evidence
The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. Key gaps include:
- Absence of CAS number, synthesis routes, or spectroscopic data for the target compound.
- No comparative studies on reactivity or stability with other sulfonyl chlorides.
Biological Activity
4-Bromo-2-cyano-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, a cyano group, and a sulfonyl chloride functional group, which contribute to its reactivity and interactions with biological systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅BrClN₁O₂S
- Molecular Weight : 152.54 g/mol
- Structure : The structure includes a bromine atom and a cyano group attached to a methyl-substituted benzene ring, along with a sulfonyl chloride functional group.
Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The sulfonyl chloride moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in enzymes. This property is exploited in the design of enzyme inhibitors.
- For example, studies have shown that similar sulfonyl chlorides can inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer cell proliferation .
-
Antimicrobial Activity :
- Compounds containing sulfonyl groups have been reported to exhibit antimicrobial properties. For instance, derivatives of benzenesulfonyl chloride have shown efficacy against various bacterial strains .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Cytotoxicity :
The mechanisms through which this compound exerts its biological effects include:
- Covalent Modification : The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles in proteins, leading to irreversible modifications that can inhibit enzymatic activity.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound:
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Antimicrobial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
